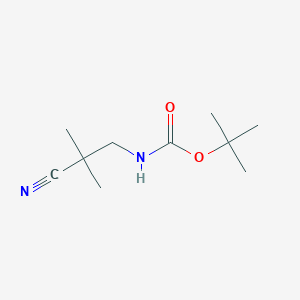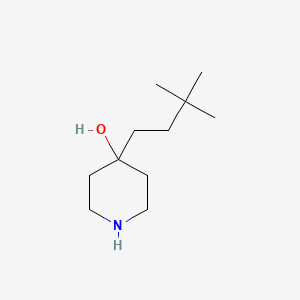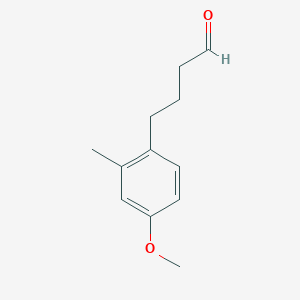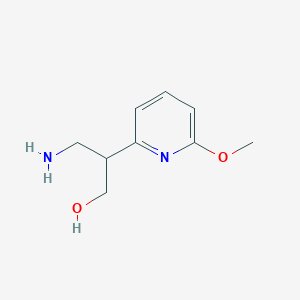
3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with an appropriate amine and reducing agent. One common method includes the reductive amination of 6-methoxypyridine-2-carbaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity and function. The methoxy group on the pyridine ring can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol: This compound features difluoro substitution, which can alter its reactivity and biological activity.
3-((3-methoxypyridin-2-yl)amino)-3-methylbutan-1-ol:
Uniqueness
3-Amino-2-(6-methoxypyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which provides a balance of hydrophilicity and lipophilicity. This balance can enhance its solubility and bioavailability, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-amino-2-(6-methoxypyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-13-9-4-2-3-8(11-9)7(5-10)6-12/h2-4,7,12H,5-6,10H2,1H3 |
InChI-Schlüssel |
PMQQTNLULYXABB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



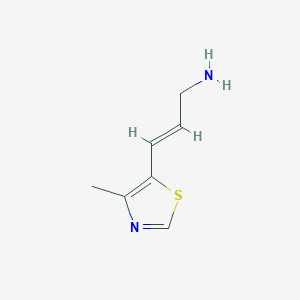
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
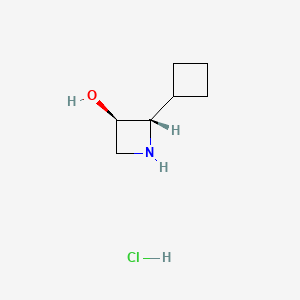

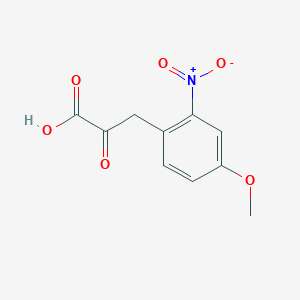
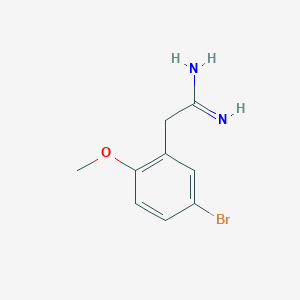
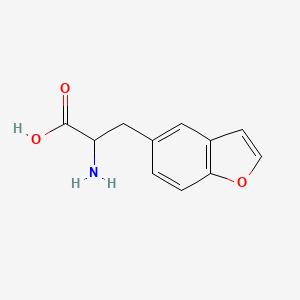
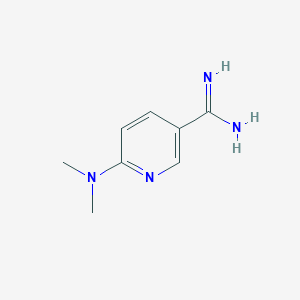
![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
